Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[9H-fluorene-9,2’-[2H]thiopyran], 4’,5’-dimethyl-: is a spiro compound that features a unique structure combining fluorene and thiopyran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,2’-[2H]thiopyran], 4’,5’-dimethyl- typically involves a multi-step process. One common method is the Buchwald-Hartwig reaction, which is used to form the spiro linkage between the fluorene and thiopyran units . This reaction requires palladium catalysts and specific ligands to facilitate the coupling process. The reaction conditions often include elevated temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[9H-fluorene-9,2’-[2H]thiopyran], 4’,5’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[9H-fluorene-9,2’-[2H]thiopyran], 4’,5’-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique spiro structure imparts rigidity and stability to the resulting compounds, making it valuable in the design of new materials and catalysts .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, Spiro[9H-fluorene-9,2’-[2H]thiopyran], 4’,5’-dimethyl- is explored for its therapeutic potential. Its ability to modulate biological pathways and targets makes it a promising lead compound for the development of new pharmaceuticals .
Industry
In industry, this compound is utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of Spiro[9H-fluorene-9,2’-[2H]thiopyran], 4’,5’-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spiro compound with similar structural features but different electronic properties.
Spiro[fluorene-9,9’-indeno[2,1-b]carbazole]: A compound with a spiro linkage between fluorene and indeno[2,1-b]carbazole, used in organic electronics.
Uniqueness
Spiro[9H-fluorene-9,2’-[2H]thiopyran], 4’,5’-dimethyl- is unique due to its combination of fluorene and thiopyran moieties, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications where other spiro compounds may not be suitable .
Eigenschaften
CAS-Nummer |
61276-39-9 |
---|---|
Molekularformel |
C19H16S |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
4',5'-dimethylspiro[fluorene-9,2'-thiopyran] |
InChI |
InChI=1S/C19H16S/c1-13-11-19(20-12-14(13)2)17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-12H,1-2H3 |
InChI-Schlüssel |
NQDNXGNPLZMFJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2(C3=CC=CC=C3C4=CC=CC=C42)SC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.